molecular formula C30H90Cl12Ge3N12O3S6 B12731729 1,3-Propanediamine, N,N'',N'''',N'''''',N'''''''',N''''''''''-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride CAS No. 136884-71-4

1,3-Propanediamine, N,N'',N'''',N'''''',N'''''''',N''''''''''-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride

Cat. No.: B12731729
CAS No.: 136884-71-4
M. Wt: 1502.8 g/mol
InChI Key: JDVHFFUDUGHTPO-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of multiple germinylidene and thioethanediyl groups, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves multiple steps The initial step typically includes the preparation of the germinylidene intermediates, followed by their reaction with thioethanediyl groups under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the germinylidene groups to germane derivatives.

    Substitution: Substitution reactions can occur at the amine or thioethanediyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, germane derivatives, and various substituted amines and thioethers.

Scientific Research Applications

1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of multiple functional groups allows for diverse interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N,N’,N’-tetramethyl-: A simpler analog with fewer functional groups.

    1,3-Bis(dimethylamino)propane: Another related compound with similar structural features.

Uniqueness

1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is unique due to its complex structure and the presence of multiple germinylidene and thioethanediyl groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

CAS No.

136884-71-4

Molecular Formula

C30H90Cl12Ge3N12O3S6

Molecular Weight

1502.8 g/mol

IUPAC Name

N'-[2-[[2,4,4,6,6-pentakis[2-(3-aminopropylamino)ethylsulfanyl]-1,3,5,2,4,6-trioxatrigerminan-2-yl]sulfanyl]ethyl]propane-1,3-diamine;dodecahydrochloride

InChI

InChI=1S/C30H78Ge3N12O3S6.12ClH/c34-7-1-13-40-19-25-49-31(50-26-20-41-14-2-8-35)46-32(51-27-21-42-15-3-9-36,52-28-22-43-16-4-10-37)48-33(47-31,53-29-23-44-17-5-11-38)54-30-24-45-18-6-12-39;;;;;;;;;;;;/h40-45H,1-30,34-39H2;12*1H

InChI Key

JDVHFFUDUGHTPO-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCS[Ge]1(O[Ge](O[Ge](O1)(SCCNCCCN)SCCNCCCN)(SCCNCCCN)SCCNCCCN)SCCNCCCN.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

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